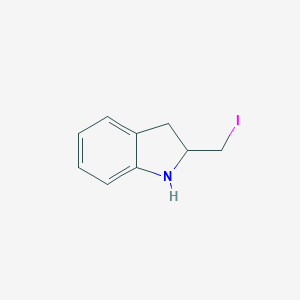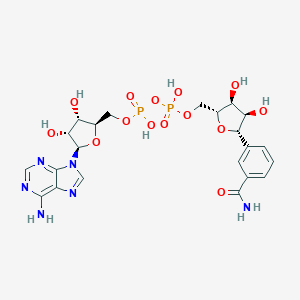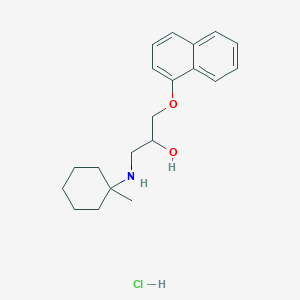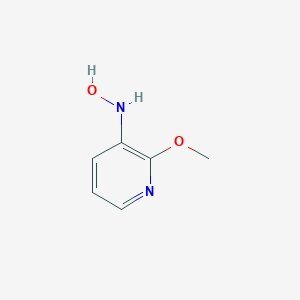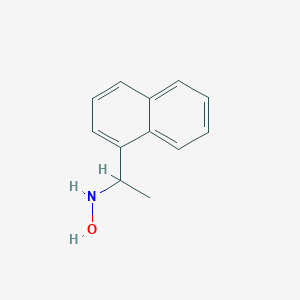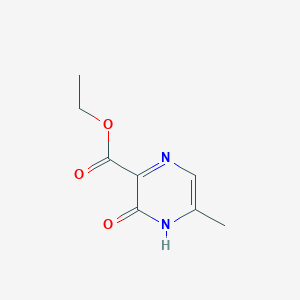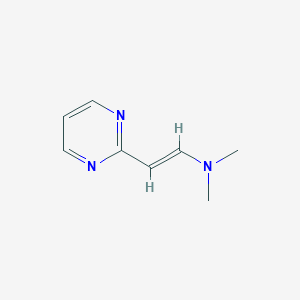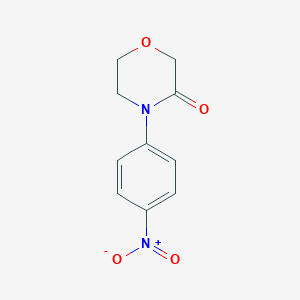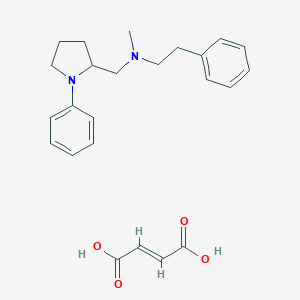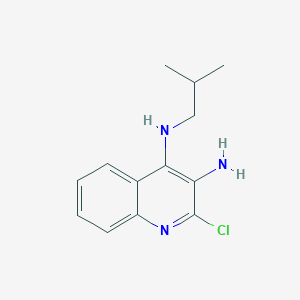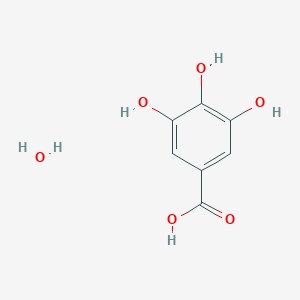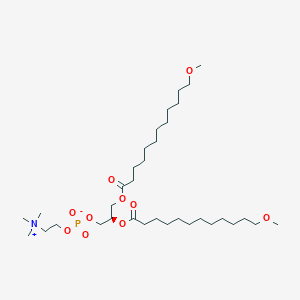
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine, also known as DMPC-12, is a synthetic phospholipid that has been widely used in scientific research. This compound is a member of the phosphatidylcholine family and is composed of two fatty acid chains, a glycerol backbone, and a choline head group. DMPC-12 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
Mécanisme D'action
The mechanism of action of 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is not well understood, but it is thought to be related to its ability to form stable lipid bilayers. These bilayers are composed of two layers of phospholipids, with the hydrophobic fatty acid chains facing inward and the hydrophilic head groups facing outward. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is able to form these bilayers due to its unique chemical structure, which allows it to interact with both the hydrophobic and hydrophilic regions of the membrane.
Effets Biochimiques Et Physiologiques
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has a range of biochemical and physiological effects that make it a valuable tool for scientific research. This compound has been shown to affect membrane fluidity, lipid peroxidation, and ion transport, among other processes. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has also been shown to have antioxidant properties, which may be useful for protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine in lab experiments is its ability to form stable lipid bilayers, which are essential for studying membrane structure and function. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is also relatively easy to synthesize and purify, making it accessible to many research groups. However, there are some limitations to using 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine, including its high cost and potential for batch-to-batch variability.
Orientations Futures
There are many potential future directions for research involving 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine. One area of interest is the development of new drug delivery systems based on lipid bilayers. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine could also be used to study the mechanisms of various diseases, such as Alzheimer's and Parkinson's, which are thought to involve disruptions in membrane structure and function. Additionally, 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine could be used to develop new biomaterials for tissue engineering and regenerative medicine.
Méthodes De Synthèse
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is typically synthesized through a series of chemical reactions, starting with the production of the fatty acid chains and glycerol backbone. These components are then combined with the choline head group and subjected to various purification and isolation steps to yield the final product. The synthesis of 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is a complex process that requires specialized equipment and expertise, but it has been successfully carried out by many research groups.
Applications De Recherche Scientifique
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has been used in a variety of scientific research applications, including studies of membrane structure and function, drug delivery systems, and lipid-protein interactions. This compound is particularly useful for investigating the behavior of lipid bilayers, which are essential components of cell membranes. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has also been used as a model system for studying the interactions between lipids and proteins, as well as for developing new drug delivery methods.
Propriétés
Numéro CAS |
147810-10-4 |
|---|---|
Nom du produit |
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine |
Formule moléculaire |
C34H68NO10P |
Poids moléculaire |
681.9 g/mol |
Nom IUPAC |
[(2R)-2,3-bis(12-methoxydodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H68NO10P/c1-35(2,3)26-29-43-46(38,39)44-31-32(45-34(37)25-21-17-13-9-7-11-15-19-23-28-41-5)30-42-33(36)24-20-16-12-8-6-10-14-18-22-27-40-4/h32H,6-31H2,1-5H3/t32-/m1/s1 |
Clé InChI |
YRALPODMPYELLT-JGCGQSQUSA-N |
SMILES isomérique |
C[N+](C)(C)CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
SMILES canonique |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
Autres numéros CAS |
147810-10-4 |
Synonymes |
1,2-bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine L-AC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



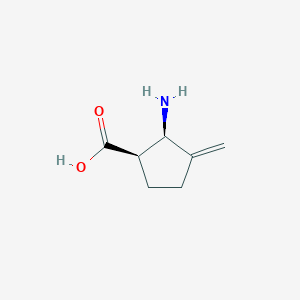
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
